Interferon receptor agonist

Description

Structure

3D Structure

Properties

IUPAC Name |

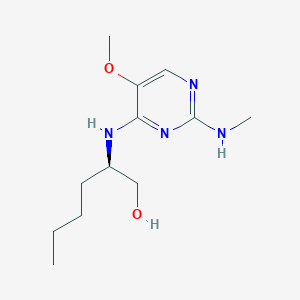

(2R)-2-[[5-methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKKUGDWODATMF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC1=NC(=NC=C1OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)NC1=NC(=NC=C1OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Interferon Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to pathogens and in cancer surveillance.[1][2] Their pleiotropic effects, including antiviral, antiproliferative, and immunomodulatory activities, are mediated through their interaction with specific cell surface receptors.[1][2] Agonists of these interferon receptors are of significant therapeutic interest, with applications in treating viral infections, malignancies, and autoimmune diseases.[1][3][4] This guide provides a comprehensive technical overview of the mechanism of action of interferon receptor agonists, detailing the signaling cascades they initiate and the cellular responses they elicit. We will delve into the intricacies of Type I, II, and III interferon signaling pathways, the key molecular players involved, and the experimental methodologies used to investigate these processes.

The Interferon System: A Triumvirate of Immune Regulation

The interferon system is broadly classified into three major types based on their receptor specificity and structural homology: Type I, Type II, and Type III IFNs.[2] While all three types ultimately lead to the expression of a vast array of interferon-stimulated genes (ISGs) that establish an antiviral state, they are initiated by distinct ligand-receptor interactions.[5][6][7]

-

Type I Interferons (IFN-α, IFN-β, etc.): This is the largest and most well-characterized family, comprising multiple IFN-α subtypes, IFN-β, IFN-ε, IFN-κ, and IFN-ω in humans.[8] They are the primary responders to viral infections.[9]

-

Type II Interferon (IFN-γ): IFN-γ is the sole member of this class and is a crucial mediator of adaptive immunity, particularly in the activation of macrophages and the promotion of a Th1-biased immune response.[10][11][12]

-

Type III Interferons (IFN-λ): This family includes IFN-λ1, IFN-λ2, IFN-λ3, and IFN-λ4.[13][14] Their action is largely restricted to epithelial cells, providing a critical first line of defense at mucosal surfaces.[13][15]

The Core Mechanism: The JAK-STAT Signaling Pathway

The canonical signaling pathway for all three types of interferons is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[3][16][17][18] This rapid signal transduction cascade directly links receptor engagement at the cell surface to gene transcription in the nucleus.

Type I Interferon Receptor (IFNAR) Agonism

Type I IFNs bind to a heterodimeric receptor complex composed of the IFNAR1 and IFNAR2 subunits.[3][19][20]

Signaling Cascade:

-

Ligand Binding and Receptor Dimerization: An IFN-α or IFN-β agonist binds to the IFNAR complex, inducing a conformational change that brings the intracellular domains of IFNAR1 and IFNAR2 into close proximity.[3][21]

-

JAK Kinase Activation: This dimerization facilitates the trans-phosphorylation and activation of two receptor-associated JAK family members: Tyrosine Kinase 2 (Tyk2), associated with IFNAR1, and JAK1, associated with IFNAR2.[21][22]

-

STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the IFNAR subunits, creating docking sites for STAT1 and STAT2 proteins.[3][21] Upon recruitment, STAT1 and STAT2 are themselves phosphorylated by the JAKs.[3] This phosphorylation event triggers the formation of a STAT1-STAT2 heterodimer.[17]

-

ISGF3 Complex Formation and Nuclear Translocation: The phosphorylated STAT1-STAT2 heterodimer associates with a third protein, Interferon Regulatory Factor 9 (IRF9), to form a heterotrimeric complex known as the IFN-stimulated gene factor 3 (ISGF3).[17][23]

-

Gene Transcription: ISGF3 translocates to the nucleus and binds to specific DNA sequences called IFN-stimulated response elements (ISREs) located in the promoter regions of hundreds of ISGs.[24] This binding initiates the transcription of genes that encode proteins with antiviral, antiproliferative, and immunomodulatory functions.[5][7]

Figure 1: Type I Interferon Signaling Pathway.

Type II Interferon Receptor (IFNGR) Agonism

IFN-γ, the sole Type II interferon, binds to a receptor complex consisting of two IFNGR1 and two IFNGR2 subunits.[10][19][25]

Signaling Cascade:

-

Ligand Binding and Receptor Dimerization: A dimeric IFN-γ agonist binds to two IFNGR1 chains, which then recruit IFNGR2 chains to form the functional receptor complex.[10]

-

JAK Kinase Activation: This assembly activates the receptor-associated JAK1 (linked to IFNGR1) and JAK2 (linked to IFNGR2) through trans-phosphorylation.[10][11]

-

STAT Phosphorylation and Dimerization: Activated JAK1 and JAK2 phosphorylate tyrosine residues on the IFNGR1 subunit, which then serve as docking sites for STAT1.[10][24] Recruited STAT1 is subsequently phosphorylated, leading to its dissociation from the receptor and the formation of a STAT1 homodimer, also known as the Gamma-Activated Factor (GAF).[23]

-

Nuclear Translocation and Gene Transcription: The GAF complex translocates to the nucleus and binds to Gamma-Activated Sequence (GAS) elements in the promoters of IFN-γ-inducible genes, thereby initiating their transcription.[10][24]

Figure 2: Type II Interferon Signaling Pathway.

Type III Interferon Receptor (IFNLR) Agonism

Type III IFNs bind to a heterodimeric receptor composed of IFNLR1 (also known as IL-28Rα) and IL-10Rβ.[13][14][15]

Signaling Cascade:

The signaling pathway for Type III IFNs is remarkably similar to that of Type I IFNs.

-

Ligand Binding and Receptor Dimerization: IFN-λ agonists bind to the IFNLR1 subunit, which then recruits the IL-10Rβ subunit to form the active receptor complex.[13][14]

-

JAK Kinase Activation: This leads to the activation of the associated JAK1 and Tyk2 kinases.[13]

-

STAT Phosphorylation and ISGF3 Formation: Activated JAKs phosphorylate STAT1 and STAT2, which then form a heterodimer and associate with IRF9 to form the ISGF3 complex.[13][17]

-

Nuclear Translocation and Gene Transcription: ISGF3 translocates to the nucleus and binds to ISREs to drive the expression of ISGs.[13]

Despite the similar downstream signaling, the cellular response to Type III IFNs is more localized due to the restricted expression of the IFNLR1 receptor subunit, primarily on epithelial cells.[13]

Cellular Responses to Interferon Receptor Agonism

The hundreds of ISGs induced by interferon receptor agonism orchestrate a wide range of cellular responses.[5][6]

Antiviral State

A primary function of interferons is to establish an antiviral state in both infected and neighboring cells.[6] This is achieved through the action of various ISGs that inhibit virtually every stage of the viral life cycle.[9]

| ISG Product | Mechanism of Antiviral Action |

| Protein Kinase R (PKR) | Phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to the inhibition of both host and viral protein synthesis.[26] |

| 2'-5'-Oligoadenylate Synthetase (OAS) | Synthesizes 2'-5'-linked oligoadenylates upon activation by double-stranded RNA, which in turn activate RNase L to degrade viral and cellular RNA.[26] |

| Mx Proteins (e.g., MxA) | GTPases that can trap viral components, such as nucleocapsids, and block their transport to the nucleus, thereby inhibiting viral replication.[6][26] |

| IFITM Proteins | Interfere with the entry of a broad range of viruses by altering cellular membrane properties.[6] |

Antiproliferative and Pro-apoptotic Effects

Interferons can inhibit the growth of both normal and cancerous cells.[1][10][13] This is achieved through the induction of ISGs that regulate the cell cycle and promote apoptosis. These effects are harnessed in the treatment of certain cancers, such as hairy cell leukemia and malignant melanoma.[1][27][28]

Immunomodulation

Interferons are potent modulators of both innate and adaptive immunity.[1]

-

Upregulation of Antigen Presentation: Interferons increase the expression of Major Histocompatibility Complex (MHC) class I and II molecules on the surface of cells, enhancing the presentation of viral and tumor antigens to T cells.[3][10]

-

Activation of Immune Cells: They activate a variety of immune cells, including natural killer (NK) cells, macrophages, and dendritic cells, augmenting their cytotoxic and antigen-presenting capabilities.[3][10]

-

Cytokine and Chemokine Production: Interferon signaling can induce the production of other cytokines and chemokines, further amplifying the immune response and recruiting additional immune cells to the site of infection or inflammation.[3]

Experimental Methodologies for Studying Interferon Receptor Agonism

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action and biological activity of interferon receptor agonists.

In Vitro Assays

Step-by-Step Protocol: Reporter Gene Assay for IFN Activity

This assay provides a quantitative measure of the activation of the interferon signaling pathway.

-

Cell Culture: Culture a reporter cell line, such as HEK293 cells, that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an ISRE promoter.[29][30]

-

Treatment: Seed the cells in a multi-well plate and treat them with varying concentrations of the interferon receptor agonist. Include a known standard interferon as a positive control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for the induction of the reporter gene.[31]

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Quantify the IFN activity of the agonist by comparing the luciferase signal to that of the standard curve generated with the known interferon.[31]

Figure 3: Workflow for a Reporter Gene Assay.

Other Key In Vitro Assays:

| Assay | Purpose |

| Antiviral Assay | Measures the ability of an agonist to protect cells from the cytopathic effects of a virus.[32] |

| Western Blotting | Detects the phosphorylation of key signaling proteins like STATs and JAKs. |

| Quantitative PCR (qPCR) | Quantifies the expression levels of specific ISGs.[33] |

| Flow Cytometry | Measures the upregulation of cell surface markers, such as MHC molecules, on immune cells. |

| ELISA/Multiplex Assays | Quantifies the secretion of cytokines and chemokines by cells treated with the agonist. |

Therapeutic Applications and Future Directions

The profound biological effects of interferon receptor agonists have led to their successful clinical use in a variety of diseases.[1][4]

-

Chronic Viral Infections: IFN-α, often in combination with antiviral drugs, has been a cornerstone of therapy for chronic hepatitis B and C.[27][28][34]

-

Cancers: IFN-α is used to treat several malignancies, including hairy cell leukemia, chronic myeloid leukemia, and malignant melanoma.[27][28][34]

-

Multiple Sclerosis: IFN-β is a first-line treatment for relapsing-remitting multiple sclerosis, where it is thought to reduce inflammation in the central nervous system.[2][27]

-

Chronic Granulomatous Disease: IFN-γ is used to reduce the frequency and severity of serious infections in patients with this immunodeficiency disorder.[27][28]

The development of novel interferon receptor agonists with improved pharmacokinetic properties, such as pegylated interferons, has enhanced their therapeutic efficacy and patient compliance.[35] Ongoing research is focused on developing agonists with greater subtype selectivity and tissue-specific targeting to maximize therapeutic benefits while minimizing side effects.

Conclusion

Interferon receptor agonists harness the body's natural and potent antiviral and immunomodulatory pathways. A deep understanding of their mechanism of action, from receptor engagement and signal transduction to the intricate network of induced gene expression, is paramount for the rational design and development of next-generation therapeutics. The continued exploration of the complexities of the interferon system holds immense promise for addressing a wide range of human diseases.

References

-

Schoggins, J. W. (2019). Interferon-Stimulated Genes: What Do They All Do? Annual Review of Virology, 6, 567-584. [Link]

-

Wikipedia. Interferon-stimulated gene. [Link]

-

Ghoreschi, K., et al. (2005). The Jak-Stat Signaling Pathway of Interferons System: Snapshots. Iranian Journal of Immunology, 2(2), 65-76. [Link]

-

Stark, G. R. (2016). Responses to Cytokines and Interferons that Depend upon JAKs and STATs. Cold Spring Harbor Perspectives in Biology, 8(11), a028659. [Link]

-

Uddin, S., & Platanias, L. C. (2004). Mechanisms of type-I interferon signal transduction. Journal of Biochemistry and Molecular Biology, 37(6), 635-643. [Link]

-

Creative BioMart. Interferon JAK/STAT Signaling Pathway. [Link]

-

Wikipedia. Interferon gamma. [Link]

-

Wikipedia. Interferon type III. [Link]

-

Odendall, C., & Kagan, J. C. (2017). Interferon-Stimulated Genes as Enhancers of Antiviral Innate Immune Signaling. Viruses, 9(12), 374. [Link]

-

Zanoni, I. (2019). Type III Interferons: Emerging Roles in Autoimmunity. Frontiers in Immunology, 10, 269. [Link]

-

Platanias, L. C. (2017). Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses. Frontiers in Immunology, 8, 107. [Link]

-

Schoggins, J. W. (2019). Interferon-Stimulated Genes: What Do They All Do?. Annual Review of Virology, 6, 567-584. [Link]

-

ResearchGate. (2026, January 9). Unraveling the Biology of Interferon-Stimulated Genes: Mechanisms, Functions, and Clinical Implications. [Link]

-

Zhou, Z., et al. (2007). Type III Interferon (IFN) Induces a Type I IFN-Like Response in a Restricted Subset of Cells through Signaling Pathways Involving both the Jak-STAT Pathway and the Mitogen-Activated Protein Kinases. Journal of Virology, 81(14), 7749-7758. [Link]

-

Cleveland Clinic. (2024, February 19). What Are interferons?[Link]

-

Meager, A. (2002). Biological assays for interferons. Journal of Immunological Methods, 261(1-2), 21-36. [Link]

-

Schreiber, G., & Piehler, J. (2015). Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation. Journal of Interferon & Cytokine Research, 35(5), 337-348. [Link]

-

Lazear, H. M., et al. (2019). Differential Regulation of Type I and Type III Interferon Signaling. Viruses, 11(3), 284. [Link]

-

Sino Biological. Interferon Receptor Family. [Link]

-

Jefferies, C. A. (2019). Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway. Journal of Molecular Biology, 431(23), 4607-4615. [Link]

-

Schroder, K., et al. (2017). Current prospects of type II interferon γ signaling and autoimmunity. Journal of Leukocyte Biology, 102(2), 345-361. [Link]

-

Wu, M., & Kirou, K. A. (2021). Review Methods for type I interferon detection and their relevance for clinical utility and improved understanding of rheumatic diseases. Current Rheumatology Reports, 23(11), 78. [Link]

-

Takaoka, A., et al. (2005). Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation. Journal of Clinical Microbiology, 43(8), 3793-3800. [Link]

-

Strander, H. (2001). Interferons and their Therapeutic Applications. Current Pharmaceutical Design, 7(12), 1139-1148. [Link]

-

Yin, J. (2024, June 16). What is Interferon alfa used for?[Link]

-

QIAGEN. Interferon Signaling | GeneGlobe. [Link]

-

PubChem. Interferon Signaling | Pathway. [Link]

-

Khanna, N. R., & Gerriets, V. (2023). Interferon. In StatPearls. StatPearls Publishing. [Link]

-

Valiev, T. T. (2021). Interferon clinical use: modern view on efficacy and safety. Literature review. Russian Journal of Pediatric Hematology and Oncology, 8(2), 86-93. [Link]

-

JoVE. (2025, July 8). Quantification of Bioactive Type-I Interferons using a Secreted Embryonic Alkaline Phosphatase Reporter Assay. [Link]

-

Lee, H. J., et al. (2013). Bioactivity Determination of Native and Variant Forms of Therapeutic Interferons. Journal of Pharmaceutical Sciences, 102(9), 2960-2969. [Link]

-

YouTube. (2025, March 14). Pharmacology of Interferons alpha IFN α, beta IFN β, gamma IFN γ, lambda IFN λ ; Mechanism of action. [Link]

-

Gaidt, M. M., & Hornung, V. (2017). The Role of Interferons in Inflammation and Inflammasome Activation. Frontiers in Immunology, 8, 878. [Link]

-

Springer Protocols. (2021). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. [Link]

-

de Weerd, N. A., & Samarajiwa, S. A. (2012). Pharmacology and Therapeutic Potential of Interferons. Pharmacology & Therapeutics, 135(1), 18-29. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Interferon-α/β receptor. [Link]

-

El-Sherbiny, Y. M., et al. (2023). Type I interferon pathway assays in studies of rheumatic and musculoskeletal diseases: a systematic literature review informing EULAR points to consider. RMD Open, 9(1), e002824. [Link]

-

de Wit, E., et al. (2015). Quantification of Interferon Signaling in Avian Cells. Methods in Molecular Biology, 1254, 187-196. [Link]

Sources

- 1. What are Interferon agonists and how do they work? [synapse.patsnap.com]

- 2. Pharmacology and therapeutic potential of interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are IFNAR agonists and how do they work? [synapse.patsnap.com]

- 4. Interferon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. Interferon-Stimulated Genes as Enhancers of Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interferon-Stimulated Genes: What Do They All Do? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Interferon-stimulated gene - Wikipedia [en.wikipedia.org]

- 10. rndsystems.com [rndsystems.com]

- 11. Interferon gamma - Wikipedia [en.wikipedia.org]

- 12. Current prospects of type II interferon γ signaling and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Type III Interferon Signaling Pathways: R&D Systems [rndsystems.com]

- 14. Interferon type III - Wikipedia [en.wikipedia.org]

- 15. Frontiers | Type III Interferons: Emerging Roles in Autoimmunity [frontiersin.org]

- 16. iji.sums.ac.ir [iji.sums.ac.ir]

- 17. Responses to Cytokines and Interferons that Depend upon JAKs and STATs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interferon Signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]

- 24. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]

- 25. sinobiological.com [sinobiological.com]

- 26. researchgate.net [researchgate.net]

- 27. my.clevelandclinic.org [my.clevelandclinic.org]

- 28. Interferons and their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 31. Quantification of Bioactive Type-I Interferons using a Secreted Embryonic Alkaline Phosphatase Reporter Assay [jove.com]

- 32. researchgate.net [researchgate.net]

- 33. Quantification of Interferon Signaling in Avian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. What is Interferon alfa used for? [synapse.patsnap.com]

- 35. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Interferon Receptor Agonist vs. Antagonist Function

Abstract

Interferons (IFNs) are a family of cytokines that play a critical role in the innate immune response to viral infections and in regulating immune responses.[1][2][3] Their biological effects are mediated through binding to specific cell surface receptors, initiating intracellular signaling cascades that lead to the expression of hundreds of interferon-stimulated genes (ISGs).[4][5][6] These ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of interferons. The modulation of interferon receptor activity with agonists and antagonists represents a key therapeutic strategy for a wide range of diseases, from viral infections and cancer to autoimmune disorders. This guide provides a comprehensive technical overview of the function of interferon receptor agonists and antagonists, detailing their mechanisms of action, the signaling pathways they influence, and the experimental methodologies used to characterize their activity.

The Interferon System: A Triumvirate of Receptors and Ligands

The interferon system is broadly classified into three major types based on the receptor complex they bind to: Type I, Type II, and Type III interferons.[2][7]

-

Type I Interferons (IFN-I): This is the largest and most diverse group, including multiple IFN-α subtypes, IFN-β, IFN-ε, IFN-κ, and IFN-ω.[8][9] All Type I IFNs bind to a heterodimeric receptor complex composed of the IFN-α/β receptor 1 (IFNAR1) and IFN-α/β receptor 2 (IFNAR2) subunits.[10][11]

-

Type II Interferon (IFN-II): This class consists of a single member, IFN-γ.[12] It binds to a distinct receptor complex composed of two IFN-γ receptor 1 (IFNGR1) and two IFN-γ receptor 2 (IFNGR2) subunits.[2]

-

Type III Interferons (IFN-III): This group includes IFN-λ1, IFN-λ2, IFN-λ3, and IFN-λ4. They signal through a heterodimeric receptor consisting of the IFN-λ receptor 1 (IFNLR1) and the interleukin-10 receptor 2 (IL-10R2).[2]

The binding of an interferon to its cognate receptor is the initiating event that dictates the subsequent cellular response. The nature of this interaction—whether it is initiated by an agonist or blocked by an antagonist—is of paramount importance in therapeutic development.

The Dichotomy of Function: Agonists vs. Antagonists

At the most fundamental level, the distinction between an interferon receptor agonist and an antagonist lies in their effect on receptor signaling.[13]

-

Agonists: These are molecules that bind to and activate the interferon receptor, mimicking the action of the natural interferon ligands.[13] This activation triggers the downstream signaling cascade, leading to a biological response. Full agonists can elicit a maximal response, while partial agonists produce a submaximal response.[14]

-

Antagonists: Conversely, antagonists bind to the receptor but do not activate it.[13][15] Instead, they block or dampen the effects of the natural interferons or synthetic agonists.[15] This can be achieved through several mechanisms, including competitive binding to the same site as the agonist or by binding to an allosteric site that changes the receptor's conformation and prevents activation.[14][15]

| Molecule Type | Receptor Interaction | Signaling Outcome | Biological Consequence |

| Agonist | Binds and activates the receptor | Initiates downstream signaling | Mimics or enhances the natural interferon response (e.g., antiviral, antiproliferative) |

| Antagonist | Binds but does not activate the receptor | Blocks or inhibits downstream signaling | Dampens or abrogates the natural interferon response (e.g., reduces inflammation in autoimmune diseases) |

The Canonical JAK-STAT Signaling Pathway: The Core of Interferon Action

The primary signaling pathway activated by all three types of interferons is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[3][16][17] Understanding this pathway is crucial to comprehending the functional consequences of agonist and antagonist activity.

Agonist-Mediated Activation

An this compound, upon binding to its receptor, induces a conformational change that brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[16]

-

Type I IFN Receptor (IFNAR): IFNAR1 is associated with Tyrosine Kinase 2 (TYK2), and IFNAR2 is associated with JAK1.[3][10]

-

Type II IFN Receptor (IFNGR): IFNGR1 is associated with JAK1, and IFNGR2 is associated with JAK2.[3]

-

Type III IFN Receptor (IFNLR): The IFNLR1/IL-10R2 complex also activates JAK1 and TYK2.

The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptor subunits. These phosphorylated sites serve as docking sites for STAT proteins.[16]

-

Type I and III IFNs: Primarily recruit and phosphorylate STAT1 and STAT2.[10] These then associate with Interferon Regulatory Factor 9 (IRF9) to form the ISG Factor 3 (ISGF3) complex.[3][10]

-

Type II IFN: Recruits and phosphorylates STAT1, which then forms homodimers.[3]

These activated STAT complexes translocate to the nucleus, where they bind to specific DNA sequences—Interferon-Stimulated Response Elements (ISREs) for ISGF3 and Gamma-Activated Sequences (GAS) for STAT1 homodimers—to initiate the transcription of hundreds of ISGs.[3][10]

Antagonist-Mediated Inhibition

Interferon receptor antagonists disrupt this signaling cascade at its inception. By preventing the initial binding of the natural interferon ligand, they preclude the receptor conformational changes necessary for JAK activation.[15] Consequently, the entire downstream phosphorylation and gene transcription cascade is halted.

Several strategies are employed to achieve this antagonism:

-

Monoclonal Antibodies: These can be developed to bind directly to the interferon ligand, neutralizing it before it can reach the receptor, or to bind to the receptor itself, physically blocking the ligand-binding site. Anifrolumab, a monoclonal antibody that targets IFNAR1, is a prime example of an IFNAR antagonist used in the treatment of systemic lupus erythematosus (SLE).[18]

-

Soluble Receptor Fragments: These act as decoys, binding to circulating interferons and preventing them from interacting with cell-surface receptors.[4]

-

Small Molecule Inhibitors: These can be designed to competitively inhibit ligand binding or to allosterically modify the receptor to an inactive state.

Visualizing the Pathways: Agonist vs. Antagonist Action

Caption: Agonist vs. Antagonist Signaling Flow.

Therapeutic Implications and Causality of Experimental Choices

The choice between developing an this compound or antagonist is dictated by the underlying pathophysiology of the disease.

Agonist-Based Therapies: Augmenting the Immune Response

In diseases characterized by an insufficient or suppressed immune response, such as chronic viral infections (e.g., hepatitis B and C) and certain cancers, the goal is to enhance the body's natural defenses.[17][19] Recombinant interferons, which act as receptor agonists, have been a mainstay in the treatment of these conditions for decades.[8]

-

Hepatitis C: IFN-α, often in combination with other antiviral drugs, was a standard treatment to help clear the virus.[17]

-

Multiple Sclerosis (MS): IFN-β is used to modulate the immune response and reduce the frequency and severity of relapses.[17][19]

-

Cancer: High-dose IFN-α has been used as an adjuvant therapy for melanoma to prevent metastasis.[20]

The experimental rationale for using agonists in these contexts is to directly stimulate the antiviral and antiproliferative machinery of the cell.

Antagonist-Based Therapies: Taming an Overactive Immune System

Conversely, in many autoimmune diseases, such as SLE and rheumatoid arthritis, the interferon system is chronically overactive, leading to persistent inflammation and tissue damage.[4][16] In these cases, the therapeutic strategy is to dampen this excessive signaling using interferon receptor antagonists.

-

Systemic Lupus Erythematosus (SLE): An overproduction of Type I interferons is a hallmark of SLE.[4] Antagonists that block the IFNAR are a key area of drug development to control the disease.[18]

-

Sepsis: In some models of sepsis, Type I IFN signaling has been shown to be detrimental, and its inhibition can improve outcomes.[21]

The experimental imperative here is to selectively block the pathological interferon signaling while ideally preserving other essential immune functions.

Experimental Protocols for Characterizing Agonist and Antagonist Activity

A multi-tiered experimental approach is necessary to fully characterize the function of a potential this compound or antagonist.

Workflow for Compound Characterization

Caption: Experimental Workflow for IFN Modulators.

Step-by-Step Methodologies

Protocol 1: Cell-Based ISRE-Luciferase Reporter Assay

This assay provides a quantitative measure of the activation of the Type I or Type III interferon signaling pathway.

-

Cell Line: Use a human cell line (e.g., HEK293T, A549) stably transfected with a plasmid containing a luciferase reporter gene under the control of an ISRE promoter.

-

Plating: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

-

Treatment:

-

For Agonist Testing: Add serial dilutions of the test compound. Include a known agonist (e.g., recombinant IFN-α or IFN-β) as a positive control and a vehicle control.

-

For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. Then, add a fixed, sub-maximal concentration of a known agonist (e.g., EC80 of IFN-α). Include controls with agonist alone and vehicle alone.

-

-

Incubation: Incubate the plate for 6-18 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence values to the vehicle control. For agonists, plot the dose-response curve and calculate the EC50. For antagonists, plot the inhibition curve and calculate the IC50.

Protocol 2: Phospho-STAT Western Blotting

This method directly assesses the activation of the proximal signaling components.

-

Cell Culture and Treatment: Culture an appropriate cell line (e.g., HeLa, PBMCs) to 70-80% confluency. Starve the cells in serum-free media for 4-6 hours.

-

Stimulation: Treat the cells with the test agonist or antagonist (pre-incubated before agonist addition) for a short duration (typically 15-30 minutes). Include positive and negative controls.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phosphorylated STAT1 (p-STAT1) or p-STAT2.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

-

Normalization: Strip the membrane and re-probe with an antibody for total STAT1 or a loading control like β-actin or GAPDH to ensure equal protein loading.

Conclusion

Interferon receptor agonists and antagonists represent two sides of the same therapeutic coin. Agonists are designed to harness and amplify the potent antiviral and immunomodulatory effects of the interferon system, offering a powerful tool against infections and cancer. Antagonists, in contrast, provide a crucial mechanism to quell the detrimental effects of a dysregulated and overactive interferon response that drives autoimmune and inflammatory diseases. The continued development of more specific and potent modulators of interferon receptor signaling, guided by rigorous experimental characterization, holds immense promise for the future of medicine.

References

-

Receptor agonists vs. antagonists vs. inverse agonists, and constitutive receptor activity - YouTube. (2022). Available at: [Link].

-

What are Interferon receptor family antagonists and how do they work? - Patsnap Synapse. (2024). Available at: [Link].

-

Interferon - Wikipedia. (n.d.). Available at: [Link].

- McNab, F., et al. (2015). Type I interferons in infectious disease.

-

Interferon Explained: Types, Receptors, and How They Protect Against Viruses by JAK-STAT Pathway - YouTube. (2020). Available at: [Link].

-

2-Minute Neuroscience: Agonism, Antagonism, & Allosteric Modulation - YouTube. (2020). Available at: [Link].

- Ivashkiv, L. B., & Donlin, L. T. (2014). Regulation of type I interferon responses.

-

Interferon Receptor Trafficking and Signaling: Journey to the Cross Roads - Frontiers. (2018). Available at: [Link].

-

Dose-dependent activation of the Hippo pathway by Type I and Type III interferons suppresses tissue repair by human bronchial epithelial cells | PLOS Biology. (2022). Available at: [Link].

-

Type I interferon antagonists in clinical development for lupus - PMC. (2020). Available at: [Link].

-

Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC. (2020). Available at: [Link].

-

Immunity: CNIC scientists uncover a novel mechanism involved in inflammation resolution. (2026). Available at: [Link].

-

What are IFNAR agonists and how do they work? - Patsnap Synapse. (2024). Available at: [Link].

-

Interferon Signaling - GeneGlobe - QIAGEN. (n.d.). Available at: [Link].

-

Pharmacology of Interferons alpha IFN α, beta IFN β, gamma IFN γ, lambda IFN λ ; Mechanism of action - YouTube. (2025). Available at: [Link].

-

Combination Treatment with Intravesical Interferon-Alpha Gene Therapy and Oral Pan-ErbB Receptor Family Blocker Improves Survival in Mice with Bladder Cancer | bioRxiv. (2026). Available at: [Link].

-

Interferon-α/β receptor - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Available at: [Link].

-

Interferons and their Therapeutic Applications - PMC. (2001). Available at: [Link].

-

Small Molecule Agonists for the Type I Interferon Receptor: An In Silico Approach - PubMed. (2015). Available at: [Link].

-

interferon α/β receptor 1 - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Available at: [Link].

-

Interferon Gamma Receptor 1 drugs in development, 2024 - Pharmaceutical Technology. (2024). Available at: [Link].

-

The Dual Nature of Type I and Type II Interferons - PMC. (2018). Available at: [Link].

-

(PDF) Interferons and their Therapeutic Applications - ResearchGate. (2001). Available at: [Link].

-

Structures, Signaling Mechanisms, and Functions of Types I and III Interferons - Frontiers. (2021). Available at: [Link].

-

What are the different types of drugs available for Interferons? - Patsnap Synapse. (2025). Available at: [Link].

-

Mechanisms of type-I- and type-II-interferon-mediated signalling. - SciSpace. (2004). Available at: [Link].

-

Structural and dynamic determinants of type I interferon receptor assembly and their functional interpretation - NIH. (2013). Available at: [Link].

-

Interferon - Proteopedia, life in 3D. (n.d.). Available at: [Link].

Sources

- 1. Interferon signaling pathway | Abcam [abcam.com]

- 2. インターフェロンの概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Interferon (IFN) の概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CNIC [cnic.es]

- 6. What are IFNAR agonists and how do they work? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. What are the different types of drugs available for Interferons? [synapse.patsnap.com]

- 9. scispace.com [scispace.com]

- 10. Type I interferon signaling, regulation and gene stimulation in chronic virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. The Dual Nature of Type I and Type II Interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. What are Interferon receptor family antagonists and how do they work? [synapse.patsnap.com]

- 16. scbt.com [scbt.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Type I interferon antagonists in clinical development for lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interferon - Wikipedia [en.wikipedia.org]

- 20. Interferons and their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacological inhibition of type I interferon signaling protects mice against lethal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The JAK-STAT Pathway: A Comprehensive Technical Guide to its Role in Interferon Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade in the cellular response to interferons (IFNs). As a cornerstone of innate immunity, understanding the intricacies of this pathway is paramount for researchers and professionals in immunology, virology, and drug development. This document will dissect the molecular mechanics of JAK-STAT signaling upon interferon receptor agonism, detail its negative regulation, and provide field-proven experimental protocols for its investigation.

The Centrality of the JAK-STAT Pathway in Interferon Signaling

Interferons are a family of cytokines that represent the first line of defense against viral infections and play a crucial role in tumor surveillance.[1][2][3] Their pleiotropic effects, including antiviral, anti-proliferative, and immunomodulatory activities, are primarily mediated through the JAK-STAT signaling pathway.[1][2][4] This pathway provides a direct and rapid route for transmitting a signal from the cell surface to the nucleus, culminating in the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[5]

The JAK-STAT pathway is elegantly simple in its architecture, comprising three core components: a cell surface receptor, Janus kinases (JAKs), and Signal Transducers and Activators of Transcription (STATs).[2][6] There are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[2][7] The specificity of the interferon response is determined by the particular combination of receptor subunits, JAKs, and STATs that are engaged.

The Molecular Choreography: Mechanism of JAK-STAT Activation by Interferons

The activation of the JAK-STAT pathway by interferons is a sequential and highly regulated process. The journey from extracellular interferon binding to nuclear gene transcription can be broken down into the following key steps:

2.1. Ligand Binding and Receptor Dimerization: The process initiates when an interferon binds to its specific receptor on the cell surface.[7] Interferons are classified into three types based on the receptor they bind to.[3] Type I IFNs (e.g., IFN-α, IFN-β) bind to the IFN-α/β receptor (IFNAR), which is composed of IFNAR1 and IFNAR2 subunits.[3][5] Type II IFN (IFN-γ) binds to the IFN-γ receptor (IFNGR), consisting of IFNGR1 and IFNGR2 subunits. Ligand binding induces a conformational change in the receptor subunits, leading to their dimerization or oligomerization.[7]

2.2. JAK Activation through Trans-phosphorylation: The intracellular domains of interferon receptors are constitutively associated with specific JAKs in an inactive state.[6][7] Upon receptor dimerization, the associated JAKs are brought into close proximity, allowing them to phosphorylate each other on tyrosine residues, a process known as trans-phosphorylation.[7][8][9] This initial phosphorylation event activates the kinase function of the JAKs.

2.3. Receptor Phosphorylation and STAT Recruitment: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the interferon receptors.[7][8] These newly created phosphotyrosine sites serve as docking sites for the Src homology 2 (SH2) domains of latent STAT proteins present in the cytoplasm.[2][7]

2.4. STAT Phosphorylation, Dimerization, and Nuclear Translocation: Once recruited to the receptor-JAK complex, the STAT proteins are themselves phosphorylated by the activated JAKs on a conserved tyrosine residue in their C-terminal domain.[7][10] This phosphorylation event causes the STATs to dissociate from the receptor and form stable homodimers or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[7] These activated STAT dimers then translocate into the nucleus.[7]

2.5. DNA Binding and Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes.[7] For Type II IFN (IFN-γ) signaling, STAT1 homodimers bind to Gamma-Activated Sequences (GAS) with the consensus sequence TTCNNNGAA.[7][8] For Type I IFN (IFN-α/β) signaling, a heterotrimeric complex called IFN-stimulated gene factor 3 (ISGF3) is formed. ISGF3 consists of a STAT1-STAT2 heterodimer and a DNA-binding protein called IFN regulatory factor 9 (IRF9).[2][8] This complex binds to IFN-stimulated response elements (ISREs) in the promoters of ISGs.[7] The binding of these transcription factors initiates the transcription of hundreds of genes that collectively mediate the antiviral and other biological effects of interferons.

Table 1: Key JAK-STAT Components in Interferon Signaling

| Interferon Type | Receptor Subunits | Associated JAKs | Activated STATs | Transcription Factor Complex | DNA Binding Element |

| Type I (IFN-α, IFN-β) | IFNAR1, IFNAR2 | TYK2, JAK1 | STAT1, STAT2 | ISGF3 (STAT1/STAT2/IRF9) | ISRE |

| Type II (IFN-γ) | IFNGR1, IFNGR2 | JAK1, JAK2 | STAT1 | GAF (STAT1 Homodimer) | GAS |

Diagram 1: Canonical JAK-STAT Signaling Pathway for Type I and Type II Interferons

Caption: Canonical JAK-STAT signaling pathways for Type I and Type II interferons.

Intrinsic Control: Negative Regulation of the JAK-STAT Pathway

To prevent excessive or prolonged signaling, which can be detrimental to the host, the JAK-STAT pathway is tightly regulated by several negative feedback mechanisms. The most prominent of these are the Suppressor of Cytokine Signaling (SOCS) proteins.[11][12]

3.1. The SOCS Family of Proteins: The SOCS family consists of eight members (SOCS1-7 and CIS) that are induced by cytokine stimulation, including by interferons themselves, thus forming a classic negative feedback loop.[11][13][14] SOCS1 and SOCS3 are particularly important in regulating interferon signaling.[11][15]

3.2. Mechanisms of Inhibition by SOCS Proteins:

-

Kinase Inhibition: SOCS1 can directly bind to the activation loop of JAKs, inhibiting their catalytic activity.[11][12][14]

-

Competition for Docking Sites: SOCS proteins can bind to the same phosphotyrosine residues on the cytokine receptors that are required for STAT recruitment, thereby competitively inhibiting STAT binding and activation.[11][14]

-

Targeting for Proteasomal Degradation: The SOCS box domain of SOCS proteins can recruit E3 ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of JAKs and receptor complexes.[2][13][14]

Other negative regulators include Protein Tyrosine Phosphatases (PTPs), which dephosphorylate JAKs and STATs, and Protein Inhibitors of Activated STAT (PIAS) proteins, which can inhibit STAT DNA binding or promote their sumoylation.[7]

Diagram 2: Negative Regulation of the JAK-STAT Pathway by SOCS Proteins

Caption: Negative feedback loop of JAK-STAT signaling by SOCS proteins.

Investigating the Pathway: Key Experimental Protocols

A robust understanding of the JAK-STAT pathway's role in interferon receptor agonism requires reliable and reproducible experimental methodologies. Below are detailed protocols for fundamental techniques used to interrogate this signaling cascade.

4.1. Western Blotting for Phosphorylated STATs (p-STATs)

Western blotting is a cornerstone technique for detecting the activation of STAT proteins by analyzing their phosphorylation status.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere or grow to the desired confluency. Starve the cells in serum-free media for 4-6 hours to reduce basal signaling. Treat the cells with the interferon agonist of interest at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT1 Tyr701) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against the total form of the STAT protein or a housekeeping protein like β-actin or GAPDH.

4.2. Other Essential Assays for Studying JAK-STAT Signaling

-

Phospho-Flow Cytometry: This high-throughput technique allows for the quantitative measurement of phosphorylated STAT proteins in specific cell subpopulations within a heterogeneous sample, such as whole blood.[16][17] It is particularly useful for clinical monitoring and drug screening.

-

Reporter Gene Assays: These assays utilize a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter with multiple copies of a STAT-responsive element (e.g., GAS or ISRE). The level of reporter gene expression is directly proportional to the activity of the STAT transcription factors.

-

Electrophoretic Mobility Shift Assay (EMSA): EMSA is used to detect the binding of activated STAT dimers to their specific DNA consensus sequences. A radiolabeled or fluorescently labeled DNA probe containing the binding site is incubated with nuclear extracts from treated cells, and the protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Luminex Multiplex Assays: This technology enables the simultaneous measurement of multiple phosphorylated and total proteins in the JAK-STAT pathway from a small sample volume, providing a more comprehensive view of the signaling cascade.[18][19]

-

Quantitative PCR (qPCR): To assess the downstream consequences of JAK-STAT activation, qPCR can be used to measure the mRNA expression levels of specific interferon-stimulated genes.[20]

Diagram 3: General Experimental Workflow for Studying JAK-STAT Activation

Caption: A generalized workflow for investigating interferon-induced JAK-STAT signaling.

Therapeutic Implications and Future Directions

The critical role of the JAK-STAT pathway in immunity and disease has made it a prime target for drug development.[4][21][22] JAK inhibitors (JAKinibs) have been successfully developed and approved for the treatment of various autoimmune and inflammatory diseases, as well as certain cancers.[21][22][23][24]

Conversely, designing potent and specific interferon receptor agonists is a key strategy for enhancing antiviral and anti-tumor immunity.[5] A deep understanding of the structure-function relationships of the interferon-receptor complex and the downstream signaling events is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effects.[25][26][27]

Future research will likely focus on:

-

Elucidating the non-canonical functions of the JAK-STAT pathway.[8]

-

Understanding the crosstalk between the JAK-STAT pathway and other signaling networks.

-

Developing next-generation JAK inhibitors with greater selectivity to minimize off-target effects.[23]

-

Engineering biased interferon agonists that selectively activate specific downstream pathways to maximize therapeutic benefit while minimizing adverse effects.[25][26][27]

By continuing to unravel the complexities of the JAK-STAT pathway in the context of interferon receptor agonism, the scientific community can pave the way for innovative therapies to combat a wide range of human diseases.

References

-

Interferon JAK/STAT Signaling Pathway. Creative BioMart. [Link]

-

The Jak-Stat Signaling Pathway of Interferons System: Snapshots. Iranian Journal of Immunology. [Link]

-

SOCS Proteins: Negative Regulators of Cytokine Signaling. Stem Cells | Oxford Academic. [Link]

-

Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway. PMC. [Link]

-

SOCS1 is an inducible negative regulator of interferon λ (IFN-λ)–induced gene expression in vivo. PMC. [Link]

-

Suppressors of Cytokine Signaling (SOCS) Proteins and JAK/STAT Pathways. Arteriosclerosis, Thrombosis, and Vascular Biology | American Heart Association Journals. [Link]

-

Mechanisms of Jak/STAT signaling in immunity and disease. PMC. [Link]

-

JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Amerigo Scientific. [Link]

-

SOCS Proteins: Negative Regulators of Cytokine Signaling | Request PDF. ResearchGate. [Link]

-

SOCS proteins: negative regulators of cytokine signaling. PubMed. [Link]

-

Activation of the Jak-Stat pathway by Type I and II IFN receptors... ResearchGate. [Link]

-

Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses. Frontiers in Immunology. [Link]

-

JAK-STAT Pathway: A Novel Target to Tackle Viral Infections. MDPI. [Link]

-

The Jak-Stat Signaling Pathway of Interferons System: Snapshots. Iranian Journal of Immunology. [Link]

-

(PDF) Development of a Human Whole Blood Screening Platform to Monitor JAK/STAT Signaling Using High-Throughput Flow Cytometry. ResearchGate. [Link]

-

Differential Regulation of Type I and Type III Interferon Signaling. MDPI. [Link]

-

What are IFNAR agonists and how do they work? BPS Bioscience. [Link]

-

Progress in the Research and Development of JAK3 Drug Targets. Patsnap Synapse. [Link]

-

Small molecule drug discovery targeting the JAK-STAT pathway. ResearchGate. [Link]

-

JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology. [Link]

-

Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors. Oxford Academic. [Link]

-

Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict innate and adap. bioRxiv. [Link]

-

Small molecule drug discovery targeting the JAK-STAT pathway. PubMed. [Link]

-

Structure of the IFNγ receptor complex guides design of biased agonists. PMC. [Link]

-

Structure of the IFNγ receptor complex guides design of biased agonists. OSTI.GOV. [Link]

-

Structure of the IFNγ receptor complex guides design of biased agonists. PubMed - NIH. [Link]

Sources

- 1. The Jak-Stat Signaling Pathway of Interferons System: Snapshots [iji.sums.ac.ir]

- 2. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interferons Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. What are IFNAR agonists and how do they work? [synapse.patsnap.com]

- 6. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]

- 7. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]

- 8. Frontiers | Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. SOCS proteins: negative regulators of cytokine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SOCS1 is an inducible negative regulator of interferon λ (IFN-λ)–induced gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]

- 19. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]

- 24. onclive.com [onclive.com]

- 25. Structure of the IFNγ receptor complex guides design of biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure of the IFNγ receptor complex guides design of biased agonists (Journal Article) | OSTI.GOV [osti.gov]

- 27. Structure of the IFNγ receptor complex guides design of biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Non-Canonical Signaling by Interferon Receptor Agonists: Mechanisms, Investigation, and Therapeutic Implications

Audience: Researchers, scientists, and drug development professionals.

Abstract: For decades, the cellular response to interferons (IFNs) has been largely defined by the canonical JAK-STAT signaling pathway, a direct route from cell surface receptor to nuclear gene transcription. However, it is now unequivocally clear that this is an incomplete picture. Interferon receptors, upon agonist binding, initiate a complex and divergent network of non-canonical signaling cascades that are critical for the optimal transcription and translation of IFN-stimulated genes (ISGs) and the orchestration of a full biological response.[1][2] These pathways, operating in parallel or in crosstalk with the classical pathway, add crucial layers of regulation and are essential for the anti-viral, anti-proliferative, and immunomodulatory effects of interferons.[1] This guide provides an in-depth exploration of the core non-canonical pathways, offers field-proven experimental methodologies for their investigation, and discusses their implications for drug development.

Part 1: Deconstructing the Interferon Signal: Beyond JAK-STAT

The binding of Type I (e.g., IFNα, IFNβ) or Type II (IFNγ) interferons to their respective receptor complexes (IFNAR1/IFNAR2 and IFNGR1/IFNGR2) triggers the autophosphorylation of receptor-associated Janus kinases (JAKs).[2] This is the primary bifurcation point where canonical and non-canonical pathways diverge.

The Canonical Benchmark: The JAK-STAT Pathway

In the canonical pathway, activated JAKs (JAK1 and TYK2 for Type I IFNs; JAK1 and JAK2 for Type II IFN) phosphorylate tyrosine residues on the intracellular domains of the interferon receptors.[2][3] These phosphorylated sites serve as docking platforms for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization (e.g., STAT1-STAT2 for Type I, STAT1 homodimers for Type II), association with other factors like IRF9 to form the ISGF3 complex, and subsequent translocation to the nucleus to bind specific DNA response elements (ISRE or GAS) and initiate the transcription of ISGs.[4]

The Major Non-Canonical Cascades

While the term "non-canonical" may imply secondary importance, these pathways are integral to the IFN response, often controlling the translation of ISG mRNAs transcribed via the canonical pathway or regulating distinct gene sets.[1][2]

1.2.1 The Mitogen-Activated Protein Kinase (MAPK) Pathways

Interferon receptors can activate all three major MAPK families: p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK).[2][5] This activation is JAK-dependent but STAT-independent.

-

p38 MAPK: Often linked to inflammatory responses and apoptosis, IFN-induced p38 MAPK signaling has been shown to be critical for the production of Type I IFNs and for controlling the expression of a subset of ISGs.[2]

-

ERK Pathway: The ERK pathway is typically associated with cell proliferation and survival. Its activation by IFNs can have context-dependent effects, sometimes contributing to the anti-proliferative outcomes.[5][6]

-

JNK Pathway: The JNK pathway is a key regulator of stress responses and apoptosis. Its activation by interferons can contribute to their anti-tumor effects.[5]

1.2.2 The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Pathway

The PI3K/Akt/mTOR axis is a central regulator of cell growth, survival, and metabolism. Type I and Type II IFNs can activate PI3K, often through the recruitment of adapter proteins like Insulin Receptor Substrate (IRS).[2][7][8] This activation is critical for regulating the translation of ISG mRNAs, providing a crucial second step of control after transcription is initiated by the canonical pathway.[2][6] The PI3K pathway has also been implicated in the nuclear translocation of IRF-7, a key transcription factor for Type I IFN production.[9]

1.2.3 CrkL Adapter Protein Signaling

The v-CRK avian sarcoma virus CT10 oncogene homolog-like (CrkL) protein is a SH2/SH3-containing adapter protein. Following IFN stimulation, CrkL can be phosphorylated and form complexes with STAT5.[2][6] This STAT5:CrkL complex translocates to the nucleus to regulate gene transcription via gamma-activated site (GAS) elements, representing an alternative STAT activation route.

1.2.4 Receptor Endocytosis and Nuclear Signaling

A more recent, non-canonical model proposes that upon ligand binding, the entire receptor complex, along with associated JAKs and STATs, is endocytosed and translocated to the nucleus.[10][11][12][13] Within this model, the receptor subunit itself (e.g., IFNGR1) can act as a co-transcription factor, and nuclear JAKs may directly mediate epigenetic modifications, such as histone phosphorylation, at the promoters of ISGs.[11][12][14] This paradigm suggests a much more direct and physically integrated role for the entire signaling apparatus in the nucleus, challenging the classical view of STAT dimers as the sole messengers.[13]

Part 2: Experimental Investigation of Non-Canonical IFN Signaling

Studying these pathways requires robust, validated methodologies that can dissect the complex interplay of signaling molecules. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Experimental Workflow: A Validated Approach

A logical workflow is critical for efficiently interrogating non-canonical signaling. The process involves stimulating cells and then harvesting them at various time points to capture the dynamic nature of kinase activation and protein-protein interactions.

Protocol: Co-Immunoprecipitation (Co-IP) for IFNAR Interaction Partners

Causality: This protocol is designed to determine if non-canonical signaling molecules physically associate with the interferon receptor complex upon stimulation. The use of a gentle lysis buffer is paramount to preserve potentially transient or low-affinity interactions that define signaling complexes.[15]

Methodology:

-

Cell Culture & Stimulation:

-

Plate cells (e.g., 293T cells transiently expressing tagged receptor subunits or a cell line endogenously expressing the receptor) to achieve 80-90% confluency in 10 cm dishes.

-

Starve cells of serum for 4-6 hours if studying pathways sensitive to growth factors (e.g., MAPK, PI3K).

-

Stimulate cells with the appropriate IFN agonist (e.g., 1000 U/mL IFNα) for a short time course (e.g., 0, 5, 15 minutes).

-

-

Cell Lysis:

-

Aspirate media and wash cells once with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.

-

Expert Insight: Triton X-100 is a relatively mild non-ionic detergent suitable for maintaining receptor complex integrity. For potentially weaker interactions, consider a milder detergent like digitonin.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with gentle rocking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube.

-

-

Pre-Clearing (Trustworthiness Step):

-

Add 20 µL of Protein A/G magnetic beads to the cleared lysate.

-

Incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding of proteins to the beads, lowering background.[15]

-

Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Set aside 50 µL of the pre-cleared lysate as an "Input" control.

-

To the remaining lysate, add 2-5 µg of the primary antibody (e.g., anti-IFNAR1).

-

Self-Validation Control: In a separate tube, add an equivalent amount of a non-specific IgG isotype control antibody. This is critical to ensure that any observed interactions are specific to your antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing & Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. Thorough washing is key to removing non-specifically bound proteins.

-

After the final wash, remove all residual buffer.

-

Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

-

Detection:

-

Analyze the input and eluted samples by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., p85 subunit of PI3K, Grb2, SHP2).

-

Protocol: Western Blotting for Phospho-Protein Detection

Causality: This method directly measures the activation state of key kinases in non-canonical pathways. The core principle is the use of antibodies that specifically recognize the phosphorylated, active form of a protein. The inclusion of phosphatase inhibitors in the lysis buffer is non-negotiable, as it prevents the enzymatic removal of the phosphate groups you aim to detect.[16]

Methodology:

-

Cell Culture, Stimulation & Lysis:

-

Perform cell stimulation as described in Protocol 2.2, Step 1. A time course is essential to observe the kinetics of phosphorylation.

-

Lyse cells in RIPA buffer (a stronger, denaturing buffer) supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration of the cleared lysates using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Expert Insight: BSA is often preferred for phospho-antibody incubations as milk contains phosphoproteins (e.g., casein) that can increase background.

-

Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-p38 MAPK, anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane 3 times with TBST for 10 minutes each.

-

Incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

-

Stripping and Re-probing (Trustworthiness Step):

-

After imaging, strip the membrane using a mild stripping buffer.

-

Re-probe the same membrane with an antibody against the total protein (e.g., anti-total-p38, anti-total-Akt).

-

Self-Validation Control: Comparing the phospho-protein signal to the total protein signal confirms that changes are due to phosphorylation, not changes in protein expression, and serves as a loading control. A housekeeping protein like GAPDH or β-actin should also be probed as a final loading control.

-

Protocol: In Vitro Kinase Assay for PI3K Activity

Causality: While Western blotting for phospho-Akt is an excellent surrogate for PI3K activation, a direct kinase assay provides a quantitative measure of the enzyme's lipid kinase activity. This protocol involves immunoprecipitating PI3K and then incubating the captured enzyme with its lipid substrate and radiolabeled ATP.

Methodology:

-

Immunoprecipitation of PI3K:

-

Lyse stimulated cells as described in Protocol 2.2.

-

Immunoprecipitate PI3K using an antibody against one of its subunits (e.g., the p85 regulatory subunit).[7]

-

-

Kinase Reaction:

-

Wash the immunoprecipitated beads extensively with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing phosphatidylinositol (the lipid substrate).

-

Initiate the reaction by adding ATP, including a small amount of radiolabeled [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes.

-

-

Lipid Extraction and Detection:

-

Stop the reaction and extract the lipids.

-

Spot the extracted lipids onto a thin-layer chromatography (TLC) plate to separate the phosphorylated product (PIP₃) from the unreacted substrate.

-

Visualize the radiolabeled PIP₃ by autoradiography.

-

-

Quantification and Controls:

-

Quantify the radioactive spots using densitometry.

-

Self-Validation Controls: Include a no-antibody or IgG control during the IP step to check for non-specific kinase activity. A reaction with a known PI3K inhibitor (like LY294002) is a critical negative control to confirm the specificity of the measured activity.[7]

-

| Pathway | Key Molecules | Primary Experimental Readout | Functional Consequence |

| MAPK (p38, ERK, JNK) | Ras, Raf, MEK, ERK, MKK3/6, p38, JNK | Western Blot for phospho-kinases (p-ERK, p-p38)[5] | Regulation of ISG transcription, apoptosis, inflammation[2] |

| PI3K/Akt/mTOR | PI3K (p85, p110), PDK1, Akt, mTOR | Western Blot for p-Akt (Ser473); In vitro kinase assay[17] | Regulation of ISG mRNA translation, cell survival[2][6] |

| CrkL Signaling | CrkL, STAT5 | Western Blot for p-CrkL; Co-IP with STAT5 | Alternative STAT-mediated gene transcription |

| Receptor Trafficking | IFNAR1/2, Endocytic Machinery (Clathrin) | Confocal microscopy; Nuclear fractionation & Western Blot[10][14] | Direct nuclear role in transcription and epigenetics[12] |

Part 3: Implications for Drug Development and Future Directions

Understanding non-canonical signaling is not merely an academic exercise; it has profound implications for therapeutic development.

-

Therapeutic Synergy: The efficacy of IFN-based therapies could potentially be enhanced by combination with drugs that modulate non-canonical pathways. For instance, in certain cancers, combining IFNα with MAPK inhibitors might synergistically enhance anti-proliferative effects.

-

Explaining Off-Target Effects and Resistance: The activation of pro-survival pathways like PI3K/Akt by IFNs could, in some contexts, counteract their desired anti-tumor effects and contribute to therapeutic resistance.[18] Targeting these non-canonical pathways might be a strategy to overcome resistance.

-

Biomarker Development: The activation status of non-canonical pathway components (e.g., level of p-Akt or p-ERK) in patient samples could serve as biomarkers to predict response to IFN therapy.

The field continues to evolve, with ongoing research focused on the crosstalk between canonical and non-canonical pathways and the cell-type-specific nature of these signaling networks.[19][20][21] A comprehensive understanding of this intricate signaling web is essential for fully harnessing the therapeutic potential of interferon receptor agonists.

References

-

Kaur, H., Malla, R. R., & Kumar, A. (2021). Interferon Receptor Trafficking and Signaling: Journey to the Cross Roads. Frontiers in Immunology, 11, 622453. [Link]

-

Saleiro, D., & Platanias, L. C. (2015). Interferon signaling in cancer. Non-canonical pathways and control of intracellular immune checkpoints. Seminars in Immunology, 27(1), 59-65. [Link]

-

Du, T., Li, M., & Li, D. (2022). New Insights into the Crosstalk among the Interferon and Inflammatory Signaling Pathways in Response to Viral Infections: Defense or Homeostasis. Viruses, 14(12), 2736. [Link]

-

Ivashkiv, L. B. (2020). Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways. Frontiers in Immunology, 11, 599555. [Link]

-

Che, L., & Ba, Q. (2018). Interferon Independent Non-Canonical STAT Activation and Virus Induced Inflammation. Viruses, 10(4), 189. [Link]

-

Subramaniam, P. S., & Johnson, H. M. (2012). Noncanonical IFN Signaling: Mechanistic Linkage of Genetic and Epigenetic Events. Journal of Interferon & Cytokine Research, 32(11), 486-493. [Link]

-

Snell, L. M., McGaha, T. L., & Brooks, D. G. (2020). Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways. Frontiers in Immunology, 11, 599555. [Link]

-

Subramaniam, P. S., & Johnson, H. M. (2013). IFN Signaling: How a Non-Canonical Model Led to the Development of IFN Mimetics. Frontiers in Immunology, 4, 223. [Link]

-

Rovcanin, B., & Gibson, S. B. (2022). Crosstalk between interferon and interleukin-1 antiviral signaling in cancer cells: implications for immune evasion and therapeutic resistance. Frontiers in Immunology, 13, 1060312. [Link]

-

ResearchGate. (n.d.). The classical and non-canonical models of IFNγ signaling. ResearchGate. [Link]

-

Gough, D. J., Messina, N. L., Clarke, C. J., Johnstone, R. W., & Levy, D. E. (2010). Functional Crosstalk between Type I and II Interferon through the Regulated Expression of STAT1. PLoS Biology, 8(4), e1000361. [Link]

-

Mitchell, S., & Hoffmann, A. (2019). Signaling Crosstalk Mechanisms That May Fine-Tune Pathogen-Responsive NFκB. Frontiers in Immunology, 10, 1530. [Link]

-

ResearchGate. (n.d.). Canonical and non-canonical STAT signaling by the IFN receptors. ResearchGate. [Link]

-

Subramaniam, P. S., & Johnson, H. M. (2013). IFN signaling: how a non-canonical model led to the development of IFN mimetics. Frontiers in Immunology, 4, 223. [Link]

-

Majoros, A., Platanitis, E., Kernbauer-Hölzl, E., Rosebrock, F., Müller, M., & Decker, T. (2017). Canonical and Non-Canonical Aspects of JAK–STAT Signaling: Lessons from Interferons for Cytokine Responses. Frontiers in Immunology, 8, 29. [Link]

-

ResearchGate. (n.d.). Canonical and noncanonical IFN signaling. ResearchGate. [Link]

-

Constantinescu, S. N. (2014). Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins. In Janus Kinases (pp. 1-13). Humana Press. [Link]

-

Bobrowski, T. (2021). Elucidating the molecular mechanisms of non-canonical type III IFN signaling. [Honors Thesis, University of North Carolina at Chapel Hill]. [Link]

-

Bobrowski, T. (2021). Elucidating the molecular mechanisms of non-canonical type III IFN signaling. Carolina Digital Repository. [Link]

-

Uddin, S., Gardziola, C., Dangat, A., Yi, T., & Platanias, L. C. (2000). Interferon-dependent activation of the serine kinase PI 3'-kinase requires engagement of the IRS pathway but not the Stat pathway. Biochemical and Biophysical Research Communications, 270(1), 158-162. [Link]

-